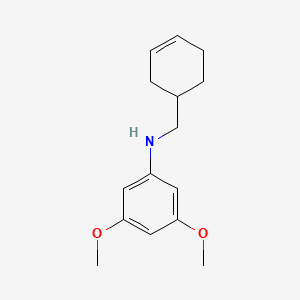
(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, also known as 3C-P, is a psychoactive substance that belongs to the phenethylamine class of drugs. It is a potent hallucinogenic drug that has gained popularity in recent years due to its unique effects.
Mecanismo De Acción
The mechanism of action of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine is not fully understood. However, it is believed to work by binding to serotonin receptors in the brain, specifically the 5-HT2A receptor. This binding leads to the activation of the receptor and subsequent changes in neurotransmitter release, resulting in the hallucinogenic effects of the drug.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine are similar to other drugs in the phenethylamine class. It has been found to increase heart rate, blood pressure, and body temperature. It also causes changes in perception, mood, and thought processes, leading to hallucinations and altered states of consciousness.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine in lab experiments is its potent hallucinogenic effects, which make it a useful tool for studying the effects of hallucinogens on the brain. However, one limitation is its potential for abuse, which makes it difficult to obtain and use in research.
Direcciones Futuras
There are several future directions for research involving (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine. One area of interest is the potential therapeutic applications of the drug, particularly in the treatment of mental health disorders such as depression and anxiety. Another area of interest is the development of new drugs based on the structure of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, which may have improved therapeutic potential and fewer side effects.
Conclusion:
In conclusion, (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine is a potent hallucinogenic drug that has gained popularity in recent years. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been discussed. There are several future directions for research involving (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine, which may lead to the development of new therapeutic drugs and a better understanding of the effects of hallucinogens on the brain.
Métodos De Síntesis
The synthesis of (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine involves the reaction of 3,5-dimethoxybenzaldehyde with cyclohexanone in the presence of sodium hydride. The resulting product is then reacted with ammonium acetate to form the final product, (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine.
Aplicaciones Científicas De Investigación
(3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine has been used in scientific research to study its effects on the central nervous system. It has been found to have potent hallucinogenic effects, similar to other drugs in the phenethylamine class. Researchers have used (3-cyclohexen-1-ylmethyl)(3,5-dimethoxyphenyl)amine to study the effects of hallucinogens on the brain and to investigate potential therapeutic applications.
Propiedades
IUPAC Name |
N-(cyclohex-3-en-1-ylmethyl)-3,5-dimethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-17-14-8-13(9-15(10-14)18-2)16-11-12-6-4-3-5-7-12/h3-4,8-10,12,16H,5-7,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRNECNTOSVIQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2CCC=CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(1-cyclohexyl-3-piperidinyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B6055063.png)
![1-(1-{[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)-2-propanol](/img/structure/B6055068.png)
![5-benzylidene-2-[(4-fluorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055081.png)
![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6055089.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-methoxy-2-phenylacetamide](/img/structure/B6055092.png)
![5-[(2,6-difluorophenoxy)methyl]-N-(1-phenylcyclopropyl)-3-isoxazolecarboxamide](/img/structure/B6055103.png)
![N-2-biphenylyl-2-[4-(2-{[(2,6-dioxo-4-phenylcyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]acetamide](/img/structure/B6055122.png)
![(2-ethoxy-5-{[3-(4-fluorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]methyl}phenyl)methanol](/img/structure/B6055126.png)
![6-(3-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B6055129.png)
![(2E)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-3-(2-thienyl)acrylamide](/img/structure/B6055130.png)
![4-(1-methyl-1H-pyrazol-4-yl)-N-[2-(3-phenylpiperidin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B6055132.png)
![1-[(2-bromo-4-methylphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6055153.png)
![3-[(4-ethyl-1-piperazinyl)carbonyl]-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6055165.png)